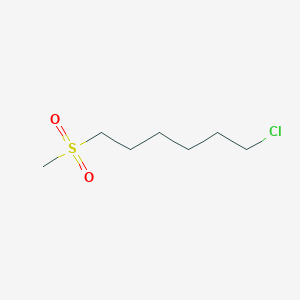

1-Chloro-6-(methylsulfonyl)hexane

説明

1-Chloro-6-(methylsulfonyl)hexane (C₇H₁₅ClO₂S, molecular weight: 198.71 g/mol) is a bifunctional chloroalkane featuring a terminal methylsulfonyl (-SO₂CH₃) group. The chloro group at position 1 serves as a reactive site for nucleophilic substitution, while the methylsulfonyl moiety enhances polarity and stability due to its strong electron-withdrawing nature. This compound is hypothesized to act as an alkylating agent or intermediate in organic synthesis, particularly in the preparation of sulfonated polymers or bioactive molecules.

特性

分子式 |

C7H15ClO2S |

|---|---|

分子量 |

198.71 g/mol |

IUPAC名 |

1-chloro-6-methylsulfonylhexane |

InChI |

InChI=1S/C7H15ClO2S/c1-11(9,10)7-5-3-2-4-6-8/h2-7H2,1H3 |

InChIキー |

DKARHDWOOUXLEL-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)CCCCCCCl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-6-(methylsulfonyl)hexane can be synthesized through several methods. One common approach involves the reaction of 1-chlorohexane with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the chlorine atom by the methanesulfonyl group.

Industrial Production Methods: Industrial production of 1-chloro-6-(methylsulfonyl)hexane often involves large-scale chlorination of hexane followed by sulfonylation. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.

化学反応の分析

Types of Reactions: 1-Chloro-6-(methylsulfonyl)hexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar solvents like ethanol or water.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

Nucleophilic Substitution: Products include alcohols, ethers, and amines.

Oxidation: Sulfone derivatives are the primary products.

Reduction: Alkanes and simpler hydrocarbons are formed.

科学的研究の応用

1-Chloro-6-(methylsulfonyl)hexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-chloro-6-(methylsulfonyl)hexane involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the methylsulfonyl group are key sites for chemical reactions. The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups. Additionally, the methylsulfonyl group can undergo oxidation or reduction, leading to the formation of different products.

類似化合物との比較

Table 1: Comparison of 1-Chloro-6-(methylsulfonyl)hexane with Similar Compounds

Physical and Chemical Properties

- Polarity : The methylsulfonyl group in 1-Chloro-6-(methylsulfonyl)hexane increases polarity compared to ethers (e.g., 1-Chloro-6-(2-propoxyethoxy)hexane) or hydroxyl derivatives. This enhances solubility in polar aprotic solvents like DMSO or acetonitrile.

- Boiling Point : Likely higher than 1-Chloro-6-hydroxyhexane (94°C) due to stronger intermolecular forces from the sulfonyl group .

- Reactivity : The chloro group’s leaving ability is amplified by the electron-withdrawing sulfonyl group, making it more reactive in substitution reactions than compounds with ether or hydroxyl groups.

生物活性

1-Chloro-6-(methylsulfonyl)hexane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Chloro-6-(methylsulfonyl)hexane is characterized by the presence of a chlorine atom and a methylsulfonyl group attached to a hexane backbone. This structure may influence its solubility, reactivity, and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of sulfonyl-containing compounds have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| 1-Chloro-6-(methylsulfonyl)hexane | Antimicrobial potential | Escherichia coli | |

| Sulfonamide derivatives | Antibacterial | Staphylococcus aureus |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 1-Chloro-6-(methylsulfonyl)hexane have been evaluated in various cancer cell lines. The compound's mechanism may involve induction of apoptosis or inhibition of cell proliferation.

- In vitro studies show that compounds with similar sulfonyl groups can induce apoptosis in cancer cells by activating caspase pathways.

- A study highlighted the selective cytotoxicity of related compounds against HeLa cells, suggesting a potential for further development in cancer therapy.

The biological activity of 1-Chloro-6-(methylsulfonyl)hexane may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with sulfonyl groups can inhibit key enzymes involved in cellular processes, such as kinases or proteases.

- Receptor Modulation : Similar compounds have been shown to interact with various receptors, potentially altering signaling pathways related to inflammation or cell growth.

- Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress within cells, leading to cellular damage and apoptosis.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several sulfonyl-containing compounds, including 1-Chloro-6-(methylsulfonyl)hexane. The results indicated a promising antibacterial effect against E. coli, with an observed minimum inhibitory concentration (MIC) comparable to established antibiotics.

Cancer Cell Line Analysis

In another research effort, the compound was tested against various cancer cell lines (e.g., MDA-MB-231). The findings showed that it could reduce tumor cell viability significantly, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。